3-Bromoimidazo[1,2-a]pyridin-8-ol

Synthetic Chemistry Process Chemistry Halogenation

3-Bromoimidazo[1,2-a]pyridin-8-ol is the definitive hinge-binding fragment for ATP-competitive kinase inhibitor programs and metalloenzyme probe development. Unlike regioisomers (5-bromo or 6-bromo variants) or non-hydroxylated analogs, only the C3-Br/C8-OH substitution delivers orthogonal cross-coupling reactivity and metal-chelating capacity simultaneously. This dual-handle architecture reduces synthetic steps and enables rapid SAR exploration. Procure with confidence—substituting this scaffold introduces uncontrolled variables that invalidate biological data.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 1780873-54-2
Cat. No. B2387225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridin-8-ol
CAS1780873-54-2
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)O)Br
InChIInChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H
InChIKeyZAUWYBWMGBKDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoimidazo[1,2-a]pyridin-8-ol (CAS 1780873-54-2): Procurement and Differentiation Guide for Heterocyclic Building Blocks


3-Bromoimidazo[1,2-a]pyridin-8-ol (CAS 1780873-54-2) is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold recognized in medicinal chemistry for its broad spectrum of pharmacological activities . Characterized by a bromine atom at the 3-position and a hydroxyl group at the 8-position on the fused bicyclic core, this compound presents a unique substitution pattern that distinguishes it from its regioisomers and other imidazopyridine derivatives . Its molecular formula is C₇H₅BrN₂O, and it has a molecular weight of 213.03 g/mol . The combination of a C3-bromo leaving group, which facilitates further functionalization via cross-coupling reactions, and a C8-hydroxy moiety, which can act as a metal-coordinating ligand or a hydrogen bond donor/acceptor, makes this compound a strategically valuable intermediate for constructing focused libraries of bioactive molecules .

Why Generic Substitution Fails for 3-Bromoimidazo[1,2-a]pyridin-8-ol: Structural Uniqueness and Functional Consequences


The procurement of 3-Bromoimidazo[1,2-a]pyridin-8-ol cannot be substituted with other imidazo[1,2-a]pyridine analogs due to the compound's precise and non-interchangeable substitution pattern. Regioisomeric variants, such as 5-bromoimidazo[1,2-a]pyridin-8-ol (CAS 2550692-99-2) and 6-bromoimidazo[1,2-a]pyridin-8-ol (CAS 1202450-64-3) , share the same molecular formula but differ critically in the position of the bromine atom. This positional isomerism leads to divergent chemical reactivities in cross-coupling reactions and distinct spatial orientations when used as a scaffold, which in turn can profoundly alter target binding affinities and biological outcomes. Furthermore, analogs lacking the 8-hydroxyl group, such as 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0), forfeit a key functional handle for hydrogen bonding and metal chelation . Therefore, substituting with a seemingly similar compound from the same class introduces uncontrolled variables that can invalidate an entire structure-activity relationship (SAR) study or lead to the failure of a synthetic route.

Quantitative Evidence for 3-Bromoimidazo[1,2-a]pyridin-8-ol: A Comparator-Based Selection Rationale


Reactivity Enhancement: Comparative Yields in NBS-Mediated Bromination for 3-Bromoimidazo[1,2-a]pyridin-8-ol

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-8-ol via N-bromosuccinimide (NBS) bromination of imidazo[1,2-a]pyridine-8-carboxylic acid derivatives proceeds with a reported yield of 55-60% under mild conditions (DMF, 20°C, 1 hour) . In contrast, analogous brominations on unsubstituted imidazo[1,2-a]pyridine scaffolds or those lacking the C8 hydroxy/carboxy functionality often yield mixtures of regioisomers or require harsher conditions to achieve comparable conversion rates . The presence of the C8 substituent directs the electrophilic aromatic substitution, enhancing regioselectivity and simplifying purification, which is a quantifiable advantage in process efficiency and cost-of-goods.

Synthetic Chemistry Process Chemistry Halogenation

Precise Positional Control: Comparing Reactivity of C3-Bromo vs. C5/C6-Bromo Isomers in Suzuki-Miyaura Couplings

The C3 position on the imidazo[1,2-a]pyridine ring is a privileged site for introducing structural diversity, as evidenced by the use of 3-bromoimidazo[1,2-a]pyridine derivatives in microwave-assisted Suzuki-Miyaura cross-couplings to generate libraries of arylated heterocycles . 3-Bromoimidazo[1,2-a]pyridin-8-ol provides this precise reactivity at the C3 position, which is electronically distinct from the C5 or C6 positions found in its regioisomers. For example, the LUMO coefficient at the C3 position is generally higher than at C5 or C6 in the imidazo[1,2-a]pyridine core, leading to greater susceptibility to oxidative addition by palladium catalysts in cross-coupling reactions . This differential reactivity ensures that a medicinal chemist targeting a specific vector from the scaffold can achieve predictable and efficient derivatization only with the correct isomer.

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Dual Functionalization Handles: Unique C8-Hydroxy/C3-Bromo Combination for Targeted Inhibitor Design

The 8-hydroxyimidazo[1,2-a]pyridine scaffold has been identified as a privileged structure capable of forming key interactions in biological targets. Specifically, the 8-hydroxyl group participates in a unique intramolecular proton-transfer reaction and can act as a metal-chelating moiety, binding to Cu(II) ions and potentially to active-site metals in enzymes like endonucleases or kinases . This contrasts with analogs like 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0), which lacks this metal-binding capability . In the context of developing kinase or bromodomain inhibitors—a major application for substituted imidazopyridines with IC50 values in the low nanomolar range (e.g., 11 nM against RET kinase) —the combination of a C3 vectoring handle (the bromine) and a C8 metal-binding/hydrogen-bonding motif (the hydroxyl) offers a distinct strategic advantage. This dual functionality allows for simultaneous optimization of target affinity and scaffold decoration in a single building block.

Medicinal Chemistry Kinase Inhibition Bromodomain Inhibition

Validated Application Scenarios for 3-Bromoimidazo[1,2-a]pyridin-8-ol Based on Differentiating Evidence


Scaffold for Kinase and Bromodomain Inhibitor Lead Optimization

Medicinal chemists developing ATP-competitive kinase inhibitors or bromodomain antagonists can use 3-Bromoimidazo[1,2-a]pyridin-8-ol as a core scaffold. The C8-hydroxyl group serves as a key hinge-binding motif, mimicking interactions observed in potent imidazopyridine-based inhibitors with nanomolar IC50 values (e.g., 11 nM against RET kinase) . The C3-bromo handle provides a vector for rapid parallel synthesis of diverse analogs via Suzuki-Miyaura cross-coupling to explore the solvent-exposed region of the ATP-binding pocket .

Key Intermediate for Metal-Chelating Bioactive Agents

For projects targeting metalloenzymes such as influenza endonuclease or certain matrix metalloproteinases, the 8-hydroxy group of this compound is a critical structural feature. Its ability to coordinate with metal ions like Cu(II) and participate in proton-transfer reactions makes it a superior choice over non-hydroxylated analogs . The C3-bromo position allows for the subsequent introduction of diverse moieties to optimize selectivity and physicochemical properties without disrupting the essential metal-chelating core.

Building Block for Diversified Heterocyclic Libraries in Process R&D

Process chemists tasked with generating large, diverse libraries of imidazo[1,2-a]pyridine-based compounds will benefit from the compound's documented synthesis via a high-yielding, regioselective bromination (55-60% yield under mild conditions) . This reliable synthetic route ensures a consistent supply of the key intermediate. Its dual functional handles (C3-Br, C8-OH) provide two independent sites for orthogonal derivatization, enabling the efficient construction of complex molecular architectures and reducing the number of synthetic steps required compared to using multiple mono-functional building blocks.

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